molecular formula C16H17N5O8S2 B601303 Cefixime impurity A CAS No. 1335475-08-5

Cefixime impurity A

Cat. No.: B601303
CAS No.: 1335475-08-5
M. Wt: 471.47
InChI Key:
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Description

Synthesis Analysis

A synthesis method for Cefixime impurity involves several steps . The method includes hydrolyzing beta-lactam of cefdinir with alkali to obtain an intermediate, reacting the intermediate with acid to obtain another intermediate, protecting the amino group of the intermediate with Boc anhydride to obtain another intermediate, reacting the intermediate with methyl bromoacetate to obtain another intermediate, and deprotecting the intermediate with trifluoroacetic acid to obtain the target impurity .


Chemical Reactions Analysis

Cefixime and its impurities can undergo photodegradation under visible light irradiation . In optimal conditions, the drug degradation was 98.79% for cefixime .

Scientific Research Applications

Electrochemical Sensors for Cefixime Detection

A novel electrochemical sensor for cefixime determination using gold nanoparticles electrodeposited on a modified carbon paste electrode has been developed. This sensor exhibits high sensitivity, low detection limit, and good repeatability, making it effective for detecting cefixime in pharmaceutical and urine samples (Afkhami, Soltani-Felehgari, & Madrakian, 2013).

Radiation Effects on Cefixime

Research has shown that cefixime is sensitive to radiation, with gamma radiation and electron beams affecting its chemical and microbiological potency, absorption characteristics, and thermal behavior. This study provides insights into the stability and suitability of cefixime for sterilization processes (Singh, Parwate, Das Sarma, & Shukla, 2010).

Analytical Characterization of Cefixime

Cefixime impurities have been characterized using various analytical techniques. A stability-indicating HPLC method has been developed for cefixime identification, revealing its thermal degradation products. This research is crucial for quality control and stability evaluation in pharmaceuticals (Talebpour, Pourabdollahi, Rafati, Abdollahpour, Bashour, & Aboul‐Enein, 2013).

Improved Synthesis of Cefixime

Advancements in the synthesis of cefixime have been made, with an improved one-pot synthesis process that offers lower cost, simpler operations, and high purity, which is significant for industrial production and pharmaceutical applications (Wang Yong-kai, 2010).

Molecular Imprinting for Cefixime Detection

Molecularly imprinted polymers on CdS quantum dots have been developed for the sensitive determination of cefixime. This method utilizes magnetic graphene oxide for preconcentration and has been successfully applied to pharmaceutical and urine samples, demonstrating its potential for sensitive cefixime detection (Eskandari, Amirzehni, Asadollahzadeh, & Eslami, 2017).

Mechanism of Action

Target of Action

Cefixime Impurity A, a mixture of two or more stereoisomers of Cefixime , is a third-generation cephalosporin antibiotic . Its primary target is the bacterial cell wall, specifically the penicillin-binding proteins (PBPs) . These proteins are crucial for the synthesis and remodeling of peptidoglycan, a glycopeptide polymer that forms the bacterial cell wall .

Mode of Action

This compound, like other cephalosporins, inhibits bacterial cell wall synthesis by binding to the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The result is impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .

Biochemical Pathways

The action of this compound affects the biochemical pathway of peptidoglycan synthesis in bacterial cell walls . By inhibiting the PBPs, it prevents the final 3D structure of the bacterial cell wall from forming, which in turn inhibits bacterial cell wall peptidoglycan synthesis .

Pharmacokinetics

The pharmacokinetics of this compound are likely to be similar to that of Cefixime, given their structural similarity . Cefixime is an orally-active antibiotic . .

Result of Action

The result of this compound’s action is the inhibition of bacterial cell wall synthesis, leading to the death of the bacteria . This makes it effective against a broad spectrum of Gram-negative and Gram-positive bacterial infections .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of certain beta-lactamase enzymes can affect its stability . Like other third-generation cephalosporins, this compound has been shown to have more stability in the presence of these enzymes compared to first- and second-generation cephalosporins .

Safety and Hazards

Cefixime Impurity A may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

Cefixime Impurity A, like Cefixime, may interact with various enzymes and proteins. Cefixime is known for its potent bactericidal impact and exhibits efficacy against a spectrum of Gram-positive and Gram-negative bacteria . It is highly stable in the presence of beta-lactamase enzymes . Although specific interactions of this compound have not been detailed, it is likely to share similar biochemical properties with Cefixime.

Cellular Effects

Cefixime, the parent compound, is known to inhibit bacterial growth by preventing the formation of their cell walls . It has excellent activity against a wide range of pathogens, including Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis . It’s plausible that this compound may have similar effects on cells.

Molecular Mechanism

The molecular mechanism of this compound is not explicitly known. Cefixime, the parent compound, works by binding to penicillin-binding proteins, which inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting biosynthesis and arresting the cell cycle . This compound may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

Studies on Cefixime have shown that it has a half-life of 3 to 4 hours . This suggests that the effects of Cefixime and possibly its impurities may change over time in laboratory settings.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on Cefixime have been conducted in dogs, where it was administered orally at a standard dosage of 5 mg/kg of body weight .

Metabolic Pathways

Cefixime, the parent compound, is known to be involved in the cephalosporin metabolic pathway .

Transport and Distribution

Studies on Cefixime have shown that it can be absorbed in the gastrointestinal tract and distributed throughout the body .

Subcellular Localization

As an antibiotic, Cefixime is known to target the bacterial cell wall . It’s plausible that this compound may have a similar subcellular localization.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Cefixime impurity A can be achieved through a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "Methyl 7-[(Z)-2-(2-aminothiazol-4-yl)-2-(carboxymethoxyimino)acetamido]-3-[(1-methyltetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "The reaction starts by reducing 4-chloro-3-nitrobenzoic acid with sodium borohydride in methanol to obtain 4-chloro-3-aminobenzoic acid.", "The resulting 4-chloro-3-aminobenzoic acid is then reacted with methyl 7-[(Z)-2-(2-aminothiazol-4-yl)-2-(carboxymethoxyimino)acetamido]-3-[(1-methyltetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylate in the presence of sodium bicarbonate and water to form Cefixime impurity A.", "The product is then extracted using ethyl acetate and the organic layer is washed with hydrochloric acid and water to remove impurities.", "The organic layer is then dried and concentrated to obtain Cefixime impurity A in its pure form." ] }

CAS No.

1335475-08-5

Molecular Formula

C16H17N5O8S2

Molecular Weight

471.47

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

α-[[(Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic Acid; 

Origin of Product

United States

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